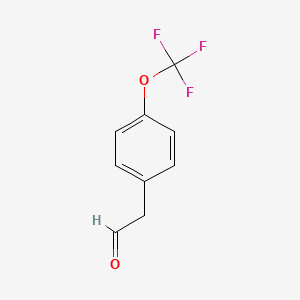

2-(4-(Trifluoromethoxy)phenyl)acetaldehyde

Description

Significance of Arylacetaldehydes as Precursors in Organic Synthesis

Arylacetaldehydes are a class of organic compounds characterized by an acetaldehyde (B116499) moiety attached to an aromatic ring. They are highly valued as versatile two-carbon building blocks in a myriad of organic transformations. Their utility stems from the reactivity of the aldehyde functional group, which can participate in a wide range of reactions, including nucleophilic additions, condensations, and oxidations. Furthermore, the benzylic position of arylacetaldehydes is amenable to functionalization, adding another layer of synthetic versatility.

Recent advances in synthetic methodology have further expanded the toolkit for the preparation of arylacetaldehydes. For instance, a one-step protocol has been described for the synthesis of arylacetaldehydes from aryl aldehydes or diaryl ketones utilizing a DMSO/KOH/zinc system. researchgate.net In this transformation, dimethyl sulfoxide (B87167) (DMSO) serves as a source of the methine fragment that extends the carbon chain of the starting material. researchgate.net Another innovative approach involves the iridium-catalyzed arylation of vinylene carbonate with arylboronic acids, which allows for the direct formation of the carbon-carbon bond between the formylmethyl (B1220840) and aryl groups. nih.govresearchgate.net

Role of the Trifluoromethoxy Group as a Modifying Substituent in Molecular Design

The trifluoromethoxy (-OCF₃) group has emerged as a critical substituent in the design of pharmaceuticals, agrochemicals, and materials. bohrium.comnih.gov Its popularity can be attributed to a unique combination of electronic and steric properties that can profoundly influence the biological and physicochemical characteristics of a molecule. mdpi.comresearchgate.net

The trifluoromethoxy group is one of the most lipophilic substituents used in drug design, a property that can enhance a molecule's ability to cross cell membranes. mdpi.com Furthermore, it is a strong electron-withdrawing group, which can alter the reactivity of the aromatic ring to which it is attached and influence the acidity or basicity of nearby functional groups. nih.gov From a steric perspective, the trifluoromethoxy group is relatively small, allowing it to be incorporated into a wide variety of molecular scaffolds without causing significant steric hindrance. researchgate.net The introduction of a trifluoromethoxy group can also enhance the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism. bohrium.com

Key Physicochemical Properties of the Trifluoromethoxy Group

| Property | Description | Impact on Molecular Design |

| Lipophilicity | High | Enhances membrane permeability and bioavailability. |

| Electronic Effect | Strongly electron-withdrawing | Modulates reactivity and pKa of the parent molecule. |

| Metabolic Stability | High | Increases in vivo half-life by blocking metabolic pathways. |

| Steric Profile | Relatively small | Allows for versatile incorporation into diverse molecular structures. |

Conceptual Framework for Investigating 2-(4-(Trifluoromethoxy)phenyl)acetaldehyde within Modern Synthetic Chemistry

The convergence of the versatile reactivity of the arylacetaldehyde core with the unique modifying properties of the trifluoromethoxy group makes this compound a compelling target for investigation in modern synthetic chemistry. While dedicated academic studies on this specific molecule are nascent, a conceptual framework for its potential applications can be constructed based on the known reactivity of analogous compounds and the predictable influence of the trifluoromethoxy substituent.

The presence of the electron-withdrawing trifluoromethoxy group at the para-position of the phenyl ring is expected to influence the reactivity of both the aldehyde and the benzylic position. For instance, the increased electrophilicity of the aldehyde carbonyl carbon could enhance its reactivity towards nucleophiles. Conversely, the stability of benzylic intermediates could be affected, potentially influencing the outcomes of reactions at this position.

A recent study on the radical-promoted annulation of CF₃-alkenyl quinolones with aldehydes demonstrated that aldehydes bearing electron-withdrawing groups, such as a 4-OCF₃ substituent, can participate in these complex transformations, albeit sometimes with moderate yields. acs.org This highlights the potential for this compound to serve as a precursor in radical-mediated carbon-carbon bond-forming reactions, leading to the synthesis of novel and complex molecular architectures.

The exploration of this compound as a building block in the synthesis of bioactive molecules is a particularly promising avenue of research. The trifluoromethoxy group is a well-established bioisostere for other functional groups and its incorporation can lead to improved pharmacokinetic and pharmacodynamic profiles. nih.govmdpi.com Therefore, the use of this compound in the synthesis of new drug candidates could lead to the discovery of compounds with enhanced efficacy and metabolic stability.

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(trifluoromethoxy)phenyl]acetaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c10-9(11,12)14-8-3-1-7(2-4-8)5-6-13/h1-4,6H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTDPLBOMIMEMKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC=O)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Trifluoromethoxy Phenyl Acetaldehyde and Analogous Structures

Strategies for Introducing the Trifluoromethoxy Group onto Aromatic Systems

The trifluoromethoxy group is a unique substituent that significantly alters the electronic and physical properties of aromatic compounds, enhancing lipophilicity and metabolic stability. Its introduction, however, requires specialized synthetic methods due to the inherent instability of the trifluoromethoxide anion.

Nucleophilic Fluorination Approaches for Aryl Trifluoromethyl Ethers

Nucleophilic fluorination methods are among the most established routes for the synthesis of aryl trifluoromethyl ethers. These strategies typically involve the displacement of other halogen atoms with fluoride (B91410) ions or the transformation of sulfur-containing precursors.

One of the earliest and most direct methods for synthesizing aryl trifluoromethyl ethers is through a chlorine-fluorine exchange reaction. This approach generally starts with either substituted anisoles or aryl trichloromethyl ethers.

In the case of substituted anisoles, the methyl group is first exhaustively chlorinated to a trichloromethyl group, which is then fluorinated. For instance, electron-deficient anisoles can be chlorinated with chlorine gas in the presence of phosphorus pentachloride at high temperatures (around 200 °C) to yield aryl trichloromethyl ethers. google.com These intermediates are subsequently treated with fluorinating agents like anhydrous hydrogen fluoride (HF) or antimony trifluoride (SbF3) with a catalytic amount of antimony pentachloride (SbCl5) to replace the chlorine atoms with fluorine, affording the desired aryl trifluoromethyl ether. google.com

An alternative starting point is the use of phenols, which can be converted to aryl chlorothionoformates. These are then chlorinated to produce trichloromethyl aryl ethers, followed by fluorination with reagents such as antimony trifluoride. orgsyn.org An in situ variation of this process involves heating a phenol (B47542) with tetrachloromethane and anhydrous hydrogen fluoride in the presence of a Lewis acid like boron trifluoride. orgsyn.org

| Starting Material | Reagents | Intermediate | Product | Ref. |

| Substituted Anisole | 1. Cl2, PCl5; 2. HF or SbF3/SbCl5 | Aryl trichloromethyl ether | Aryl trifluoromethyl ether | google.com |

| Phenol | 1. Thiophosgene; 2. Cl2; 3. SbF3 | Aryl chlorothionoformate, Aryl trichloromethyl ether | Aryl trifluoromethyl ether | orgsyn.org |

| Phenol | CCl4, HF, BF3 | In situ generated trichloromethyl intermediate | Aryl trifluoromethyl ether | orgsyn.org |

A more contemporary and versatile method for the synthesis of aryl trifluoromethyl ethers is the oxidative desulfurization-fluorination of dithiocarbonates (xanthates). This powerful technique, developed by Hiyama, offers a milder alternative to the high temperatures often required for chlorine-fluorine exchange reactions. google.comrptu.de

In this process, a phenol is first converted into an aryl dithiocarbonate. This intermediate is then treated with a source of fluoride, such as hydrogen fluoride-pyridine complex (HF/Py), and an oxidizing agent, typically a N-haloimide like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) or N-bromosuccinimide (NBS). google.comrptu.denih.gov This reaction proceeds through a mechanism involving the nucleophilic attack of the sulfur on a positive halogen, facilitating subsequent substitution by fluoride. rptu.de This method is applicable to a wide range of aromatic and primary alkyl substrates. nih.gov

| Starting Material | Reagents | Intermediate | Product | Ref. |

| Phenol | 1. CS2, Base, MeI; 2. HF/Py, DBH/NBS | Aryl dithiocarbonate | Aryl trifluoromethyl ether | google.comrptu.de |

Direct nucleophilic trifluoromethoxylation using a trifluoromethoxide anion (CF3O-) source is a conceptually straightforward but practically challenging approach due to the anion's instability. To overcome this, stable trifluoromethoxide transfer reagents have been developed.

One such reagent is tris(dimethylamino)sulfonium trifluoromethoxide (TASOCF3). This salt can be prepared from carbonyl fluoride and acts as a nucleophilic source of the OCF3 group, capable of displacing leaving groups like triflates under mild conditions. orgsyn.orgrptu.de While the trifluoromethoxide anion is a relatively weak nucleophile, this method has been successfully applied in carbohydrate chemistry. orgsyn.orgrptu.de

More recently, reagents that can be considered sources of nucleophilic trifluoromethoxy groups have been developed, expanding the toolbox for direct trifluoromethoxylation of various substrates.

| Reagent | Substrate Type | Conditions | Product | Ref. |

| TASOCF3 | Primary triflate esters | Mild | Trifluoromethyl ether | orgsyn.orgrptu.de |

Electrophilic Trifluoromethoxylation Methods

Electrophilic trifluoromethoxylation has emerged as a powerful strategy, particularly for the direct functionalization of electron-rich aromatic systems and phenols. These methods utilize reagents that deliver a "CF3O+" equivalent.

Hypervalent iodine reagents, pioneered by Togni and Umemoto, are prominent in this category. rptu.de For example, O-(trifluoromethyl)dibenzofuranium salts, developed by Umemoto, can directly trifluoromethylate phenols, though they often require very low temperatures. orgsyn.orgrptu.de Togni's hypervalent iodine compounds offer a more practical alternative for the electrophilic trifluoromethoxylation of phenols and other nucleophiles under milder conditions. rptu.de

More recent advancements include the development of electrochemical methods for the trifluoromethoxylation of (hetero)aromatics. These techniques can generate a CF3O radical from a readily available trifluoromethyl source and oxygen, which then adds to the aromatic ring.

| Reagent Type | Substrate Type | Key Features | Ref. |

| O-(trifluoromethyl)dibenzofuranium salts | Phenols, amines | Requires very low temperatures | orgsyn.orgrptu.de |

| Togni's hypervalent iodine reagents | Phenols, nucleophilic aromatics | Milder reaction conditions | rptu.de |

| Electrochemical methods | (Hetero)aromatics | Utilizes CF3 source and O2 |

Organometallic Functionalization of Trifluoromethoxy-Substituted Aromatics

Once the trifluoromethoxy group is installed on an aromatic ring, organometallic chemistry provides a versatile platform for further functionalization, paving the way for the introduction of various side chains, including the acetaldehyde (B116499) precursor. A common strategy involves the generation of an aryllithium or aryl Grignard reagent from a trifluoromethoxy-substituted aryl halide.

For instance, bromo(trifluoromethoxy)benzenes can readily undergo lithium-halogen exchange with reagents like butyllithium (B86547) at low temperatures (e.g., -75 °C) to form the corresponding aryllithium species. rptu.de These highly reactive intermediates can then be trapped with a wide array of electrophiles. To synthesize an acetaldehyde derivative, the aryllithium reagent could be reacted with a suitable two-carbon electrophile. For example, reaction with an epoxide followed by oxidation of the resulting alcohol would yield the desired aldehyde.

This organometallic approach is powerful because it allows for the regioselective introduction of substituents, with the position of the functional group being dictated by the initial placement of the halogen on the trifluoromethoxy-substituted aromatic ring. rptu.de

| Precursor | Organometallic Reagent | Subsequent Reaction | Potential Product | Ref. |

| Bromo(trifluoromethoxy)benzene | Butyllithium | Trapping with an electrophile | Functionalized trifluoromethoxybenzene | rptu.de |

Halogen-Metal Exchange Reactions (e.g., bromo(trifluoromethoxy)benzenes)

Halogen-metal exchange is a powerful and widely utilized method for the formation of organometallic reagents, which are versatile intermediates in organic synthesis. This reaction is particularly useful for preparing aryllithium species from aryl halides. In the context of synthesizing precursors to 2-(4-(trifluoromethoxy)phenyl)acetaldehyde, this methodology allows for the conversion of a bromo(trifluoromethoxy)benzene derivative into a highly reactive 4-(trifluoromethoxy)phenyllithium intermediate.

The general principle of this reaction involves the treatment of an aryl halide, typically an aryl bromide or iodide, with an organolithium reagent, most commonly n-butyllithium (n-BuLi). The reaction proceeds rapidly, even at low temperatures, to exchange the halogen atom for a lithium atom. The rate of exchange is dependent on the halogen, with the reactivity order being I > Br > Cl.

For the synthesis of a 4-(trifluoromethoxy)phenyl-substituted compound, the starting material would be 1-bromo-4-(trifluoromethoxy)benzene (B1268045). The reaction with n-BuLi in an ethereal solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether at low temperatures (typically -78 °C) would yield the desired 4-(trifluoromethoxy)phenyllithium. This intermediate can then be trapped with a suitable electrophile to introduce the desired functionality.

Table 1: Key Features of Halogen-Metal Exchange for Aryllithium Formation

| Feature | Description |

| Starting Material | Aryl halide (e.g., 1-bromo-4-(trifluoromethoxy)benzene) |

| Reagent | Organolithium (e.g., n-butyllithium) |

| Solvent | Ethereal (e.g., THF, diethyl ether) |

| Temperature | Low (e.g., -78 °C) |

| Product | Aryllithium reagent (e.g., 4-(trifluoromethoxy)phenyllithium) |

| Advantages | High efficiency, rapid reaction, regioselective formation of the organometallic species. |

It is crucial to carry out these reactions under anhydrous and inert conditions, as organolithium reagents are highly reactive towards moisture and atmospheric oxygen.

Directed Metalation (e.g., hydrogen-metal permutation)

Directed ortho-metalation (DoM) is a regioselective method for the deprotonation of an aromatic ring at a position ortho to a directing metalation group (DMG). This reaction, also known as hydrogen-metal permutation, offers a powerful alternative to traditional electrophilic aromatic substitution by providing access to ortho-substituted aromatic compounds that might be difficult to obtain otherwise.

The trifluoromethoxy (-OCF3) group, while being electron-withdrawing, can act as a directing group in metalation reactions, albeit a weaker one compared to more traditional DMGs like amides or methoxy (B1213986) groups. The lone pair of electrons on the oxygen atom can coordinate with the lithium atom of the organolithium base, directing the deprotonation to the adjacent ortho position.

The process involves treating the trifluoromethoxybenzene with a strong organolithium base, such as n-butyllithium or sec-butyllithium, often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) to enhance the basicity of the organolithium reagent and facilitate the deprotonation. The resulting ortho-lithiated species can then be reacted with an appropriate electrophile.

The efficiency of the trifluoromethoxy group as a DMG is influenced by its electronic properties. Being a strongly electron-withdrawing group, it increases the acidity of the ortho-protons, making them more susceptible to deprotonation. However, its directing ability is a subject of ongoing research and can be influenced by the presence of other substituents on the aromatic ring.

Electrochemical Approaches for C-H Trifluoromethoxylation

Electrochemical methods have emerged as a green and efficient alternative for the introduction of functional groups into organic molecules. In the context of synthesizing trifluoromethoxy-substituted aromatics, electrochemical C-H trifluoromethoxylation presents a direct and atom-economical approach.

This method avoids the need for pre-functionalized starting materials and harsh reaction conditions often associated with traditional trifluoromethoxylation methods. The reaction typically involves the anodic oxidation of a trifluoromethyl source, such as trifluoromethanesulfinate (CF3SO2Na), to generate a trifluoromethyl radical (•CF3). This radical can then be further oxidized to a trifluoromethoxyl radical (•OCF3), which subsequently adds to the aromatic ring.

The general scheme for this process can be summarized as follows:

Generation of a trifluoromethyl radical at the anode.

Oxidation of the trifluoromethyl radical to a trifluoromethoxyl radical.

Addition of the trifluoromethoxyl radical to the aromatic substrate.

Rearomatization of the resulting radical cation intermediate to yield the trifluoromethoxylated product.

Recent studies have demonstrated the feasibility of this approach for a variety of aromatic and heteroaromatic substrates. researchgate.net The regioselectivity of the reaction can be influenced by the electronic properties of the substituents on the aromatic ring. For substrates like phenylacetic acid derivatives, this method could potentially offer a direct route to the desired trifluoromethoxylated core structure.

Approaches for Constructing the Acetaldehyde Moiety on the Phenyl Ring

Once the 4-(trifluoromethoxy)phenyl core is established, the next critical step is the introduction and construction of the acetaldehyde moiety. This can be achieved through various synthetic transformations, often starting from a benzaldehyde (B42025) precursor.

Formylation Reactions of Aryl Substrates

Formylation reactions are fundamental for introducing a formyl group (-CHO) onto an aromatic ring, leading to the corresponding benzaldehyde. These aldehydes are key intermediates that can be further elaborated into the target acetaldehyde structure.

Reaction of Aryllithiums with Formylating Agents (e.g., DMF)

As discussed in section 2.1.3.1, halogen-metal exchange of 1-bromo-4-(trifluoromethoxy)benzene provides a convenient route to 4-(trifluoromethoxy)phenyllithium. This highly nucleophilic aryllithium reagent can be readily formylated by reaction with a suitable formylating agent.

N,N-Dimethylformamide (DMF) is the most commonly used formylating agent for this purpose. The reaction proceeds by the nucleophilic addition of the aryllithium to the carbonyl carbon of DMF, forming a tetrahedral intermediate. Subsequent aqueous workup hydrolyzes this intermediate to afford the desired 4-(trifluoromethoxy)benzaldehyde.

The reaction is typically carried out at low temperatures to avoid side reactions. The choice of solvent and reaction conditions is critical for achieving high yields. Ethereal solvents like THF are commonly employed. commonorganicchemistry.comresearchgate.net

Table 2: Formylation of 4-(trifluoromethoxy)phenyllithium with DMF

| Step | Description |

| 1. Aryllithium Formation | Reaction of 1-bromo-4-(trifluoromethoxy)benzene with n-BuLi at -78 °C in THF. |

| 2. Formylation | Addition of DMF to the aryllithium solution at low temperature. |

| 3. Workup | Quenching with an aqueous solution to hydrolyze the intermediate. |

| Product | 4-(trifluoromethoxy)benzaldehyde |

This two-step, one-pot procedure is a highly efficient and regioselective method for the synthesis of 4-(trifluoromethoxy)benzaldehyde.

Vilsmeier-Haack Formylation in Related Systems

The Vilsmeier-Haack reaction is another important method for the formylation of aromatic compounds. This reaction is particularly effective for electron-rich aromatic substrates. The Vilsmeier reagent, a chloroiminium salt, is typically generated in situ from a substituted amide, such as DMF, and a chlorinating agent, most commonly phosphorus oxychloride (POCl3). nrochemistry.comchemistrysteps.comorganic-chemistry.org

The electrophilic Vilsmeier reagent then attacks the aromatic ring in an electrophilic aromatic substitution reaction. Subsequent hydrolysis of the resulting iminium salt intermediate yields the corresponding aldehyde.

The applicability of the Vilsmeier-Haack reaction to trifluoromethoxybenzene is influenced by the electronic nature of the -OCF3 group. As a deactivating, meta-directing group in traditional electrophilic aromatic substitution, trifluoromethoxybenzene would be expected to be less reactive towards the Vilsmeier reagent compared to electron-rich substrates like anisole. However, under forcing conditions, formylation may occur, predominantly at the meta-position. For the synthesis of the para-substituted target compound, this method would be less ideal unless other activating and ortho,para-directing groups are present on the ring.

Table 3: Comparison of Formylation Methods

| Method | Substrate Requirement | Reagents | Key Features |

| Aryllithium Formylation | Aryl halide precursor | Organolithium, DMF | High regioselectivity, requires anhydrous conditions. |

| Vilsmeier-Haack Reaction | Generally electron-rich arenes | DMF, POCl3 | Milder conditions for activated rings, regioselectivity depends on substrate electronics. |

Carbon-Carbon Coupling Reactions to Form Propane (B168953) Chain Analogs

The formation of carbon-carbon bonds is a cornerstone of organic synthesis. For creating analogs of this compound with an extended propane chain, cross-coupling reactions are particularly effective.

The Mizoroki-Heck reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds between unsaturated halides and alkenes. wikipedia.orgresearchgate.net This reaction can be adapted to synthesize propane chain analogs by coupling an aryl halide, such as 1-bromo-4-(trifluoromethoxy)benzene, with a three-carbon alkene. The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by the migratory insertion of the alkene. rsc.orguwindsor.ca

Typically, the Mizoroki-Heck reaction concludes with a β-hydride elimination step to yield a substituted alkene. nih.gov However, to obtain a saturated propane chain, this elimination must be suppressed in favor of a reductive step. This variation, known as the reductive Heck reaction, intercepts the alkylpalladium(II) intermediate with a hydride source. nih.gov Common hydride sources include formates and hydrosilanes, which facilitate the reductive cleavage to form a new C-H bond, thus yielding the desired alkyl-aryl linkage. nih.govacs.org

The choice of catalyst, ligands, and hydride source is critical for achieving high efficiency and selectivity in the reductive Heck reaction.

Table 1: Conditions for Reductive Heck Reactions

| Catalyst Precursor | Ligand | Base | Hydride Source | Substrates | Ref |

|---|---|---|---|---|---|

| Palladium(II) acetate | Triphenylphosphine | Triethylamine | Formic acid | Aryl halides, Alkenes | nih.gov |

| Tetrakis(triphenylphosphine)palladium(0) | None | Potassium carbonate | Phenylsilane | Aryl iodides, Unactivated Alkenes | acs.org |

This methodology provides a versatile route to propane chain analogs, which can be valuable intermediates or final target molecules in various chemical research areas.

Oxidative Transformation Pathways Leading to Arylacetaldehydes

Oxidative methods offer direct routes to arylacetaldehydes like this compound from various precursors. These transformations involve the selective oxidation of specific functional groups or the cleavage of carbon-carbon bonds.

One pathway to synthesize arylacetaldehydes involves the oxidative cleavage of the C-C bond in larger, more complex aldehydes. A notable method achieves this transformation for homobenzylic and α-substituted homobenzylic aldehydes without the need for metal catalysts or molecular oxygen. nih.govresearchgate.net In this process, nitrosobenzene (B162901) is employed as an oxidant to cleave the C-C bond, yielding the desired benzylic aldehyde and a ketone byproduct. nih.gov This reaction is highly chemoselective for aromatic aldehydes, leaving aliphatic aldehydes unreacted and tolerating other sensitive functional groups like ketones and alcohols. nih.govresearchgate.net More recent advancements include the use of visible-light photoredox catalysis, which offers an environmentally friendly alternative under mild conditions. organic-chemistry.org

Table 2: Examples of Oxidative C-C Bond Cleavage

| Substrate | Oxidant/Catalyst | Conditions | Product | Yield | Ref |

|---|---|---|---|---|---|

| 3-Phenylpropanal | Nitrosobenzene | Toluene, 80 °C | Benzaldehyde | High | nih.gov |

| 2-Methyl-3-phenylpropanal | Nitrosobenzene | Toluene, 80 °C | Benzaldehyde | High | nih.gov |

This approach is particularly useful when the starting homobenzylic aldehydes are readily accessible.

A highly efficient route to arylacetaldehydes is the anti-Markovnikov oxidation of terminal aryl alkenes, such as 4-(trifluoromethoxy)styrene. Standard alkene oxidation reactions, like the Wacker-type oxidation, typically follow Markovnikov's rule to produce methyl ketones. thieme-connect.com However, achieving anti-Markovnikov selectivity is crucial for synthesizing terminal aldehydes. thieme-connect.com

Several catalytic systems have been developed to favor this outcome. Iron-based catalysts in the presence of hydrogen peroxide have demonstrated the ability to oxidize terminal aryl alkenes to aldehydes with moderate to good yields under mild conditions. rsc.org Palladium-catalyzed systems have also been engineered to favor anti-Markovnikov oxidation, often influenced by the choice of ligands and reaction conditions. thieme-connect.com Furthermore, biocatalytic methods using engineered cytochrome P450 enzymes have emerged as a highly selective option for converting styrenes into the corresponding aldehydes. livescience.io

Table 3: Catalytic Systems for Anti-Markovnikov Oxidation of Aryl Alkenes

| Catalyst System | Oxidant | Key Features | Ref |

|---|---|---|---|

| [FeIII(TF4DMAP)OTf] | H2O2 | Mild conditions, moderate to good yields | rsc.org |

| Palladium / Ligand | Various | Ligand-controlled regioselectivity | thieme-connect.com |

| Engineered Cytochrome P450 | O2 (Air) | High selectivity, environmentally benign | livescience.io |

This strategy provides a direct and atom-economical pathway to the target arylacetaldehyde from a simple alkene precursor.

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of this compound requires the successful integration of methods to install the trifluoromethoxy group onto the aromatic ring and to form the acetaldehyde side chain.

A divergent or linear approach could begin with a simpler, commercially available starting material. One such strategy would be the trifluoromethoxylation of a precursor that already contains the acetaldehyde moiety or a masked version of it, such as 4-hydroxyphenylacetaldehyde. Various modern trifluoromethoxylation reagents and methods are available for this purpose. mdpi.com Alternatively, a synthesis could commence with 4-(trifluoromethoxy)toluene. This common intermediate could then be functionalized at the benzylic position, for example, via radical bromination followed by nucleophilic substitution and subsequent oxidation to furnish the desired acetaldehyde. This linear sequence allows for the step-by-step construction of the target molecule from a readily available precursor.

Each strategy presents distinct advantages. Convergent syntheses are often more efficient for producing large quantities of the final product, while divergent pathways are valuable for creating a library of related analogs for structure-activity relationship studies. The optimal choice depends on the specific goals of the synthesis, including scale, efficiency, and the desired structural diversity.

Cascade and One-Pot Synthesis Considerations

The synthesis of this compound and its analogs benefits significantly from cascade and one-pot methodologies, which enhance efficiency by reducing the number of sequential operations, purifications, and reagent handling steps. These strategies are crucial in modern organic synthesis for improving atom economy and reducing waste. Research into these advanced synthetic routes has explored both biocatalytic and chemocatalytic systems, offering versatile pathways from various precursors.

Biocatalytic Cascade Synthesis

One prominent avenue for the one-pot synthesis of substituted phenylacetaldehydes is through enzymatic cascades. These reactions leverage the high specificity of enzymes to perform multi-step transformations in a single reaction vessel under mild, aqueous conditions. A well-documented cascade involves the conversion of aromatic amino acids into their corresponding aldehydes.

This biocatalytic system typically employs a sequence of enzymes, beginning with an L-amino acid deaminase (LAAD) to convert the amino acid into an α-keto acid. Subsequently, an α-keto acid decarboxylase (ARO10) facilitates the release of carbon dioxide to yield the desired aldehyde. researchgate.net This process can be engineered into recombinant Escherichia coli, creating a whole-cell biocatalyst for the transformation. researchgate.netnih.gov

Research has demonstrated the efficacy of this one-pot biotransformation for various substituted L-phenylalanine derivatives. For instance, L-tyrosine and m-fluoro-L-phenylalanine have been successfully converted to their corresponding phenylacetic acids, which proceeds via a phenylacetaldehyde (B1677652) intermediate. researchgate.net This indicates the potential applicability of the cascade for precursors like L-4-(trifluoromethoxy)phenylalanine to generate this compound. The aldehyde intermediate can then be either isolated or further transformed in situ into other valuable compounds like 2-phenylethanols or phenylacetic acids. researchgate.netnih.gov

| Starting Substrate | Key Enzymes | Intermediate Aldehyde | Final Product(s) | Key Findings |

|---|---|---|---|---|

| L-Phenylalanine | LAAD, ARO10, ALDH/PAR | Phenylacetaldehyde | Phenylacetic acid, 2-Phenylethanol | High conversion (>97%) achieved in a one-pot system using recombinant E. coli. researchgate.net |

| L-Tyrosine | LAAD, ARO10, ALDH/PAR | 2-(4-Hydroxyphenyl)acetaldehyde | p-Hydroxyphenylacetic acid, Tyrosol | Demonstrates applicability to substituted phenylalanines with high efficiency (88-94%). researchgate.netnih.gov |

| m-Fluoro-L-phenylalanine | LAAD, ARO10, ALDH | 2-(3-Fluorophenyl)acetaldehyde | m-Fluoro-phenylacetic acid | Shows tolerance for halogenated substrates, analogous to the trifluoromethoxy group. researchgate.net |

Chemosynthetic One-Pot Methodologies

Beyond biocatalysis, several chemosynthetic one-pot strategies have been developed for the synthesis of arylacetaldehydes from different precursors.

One-Carbon Extension of Aryl Aldehydes: A notable one-pot protocol facilitates the synthesis of arylacetaldehydes from the corresponding aryl aldehydes via a one-carbon extension. This method utilizes a system of dimethyl sulfoxide (B87167) (DMSO), potassium hydroxide (B78521) (KOH), and zinc powder. researchgate.net In this transformation, DMSO serves as a methine fragment source, effectively converting the aldehyde functional group (-CHO) into a homologated acetaldehyde moiety (-CH₂CHO). This approach is advantageous due to its operational simplicity and the use of readily available reagents. The reaction has been successfully applied to a wide range of aryl aldehydes, suggesting its potential for the synthesis of this compound from 4-(trifluoromethoxy)benzaldehyde. researchgate.net

Oxidation of Styrenes: Another strategy involves the one-pot oxidation of styrene (B11656) derivatives. For example, phenylacetaldehyde can be synthesized from styrene using metal oxide catalysts in the presence of an oxidant like cumene (B47948) hydroperoxide. researchgate.net This method provides a direct route from a common petrochemical feedstock. The application of this method to 4-(trifluoromethoxy)styrene could provide a direct pathway to the target compound, although regioselectivity and over-oxidation to the corresponding carboxylic acid are potential challenges that need to be carefully controlled.

Hydroformylation of Styrenes: Tandem isomerization-hydroformylation reactions offer a pathway to linear aldehydes from olefins. scite.ai The hydroformylation of a substituted styrene, such as 4-(trifluoromethoxy)styrene, would theoretically yield a mixture of the branched aldehyde (hydratropaldehyde analog) and the desired linear aldehyde, this compound. The key challenge in this approach is achieving high regioselectivity for the linear product. researchgate.net While rhodium-based catalysts are common, controlling the reaction to favor the terminal aldehyde over the branched isomer is a significant consideration for this synthetic route. scite.airesearchgate.net

| Methodology | Precursor Type | Key Reagents/Catalyst | Product Type | Key Considerations |

|---|---|---|---|---|

| One-Carbon Homologation | Aryl Aldehyde | DMSO, KOH, Zinc | Arylacetaldehyde | Operationally simple; broad substrate scope for various aryl aldehydes. researchgate.net |

| Oxidative Cleavage | Styrene Derivative | Metal Oxide Catalyst, Cumene Hydroperoxide | Arylacetaldehyde | Direct route from styrenes; potential for over-oxidation. researchgate.net |

| Hydroformylation | Styrene Derivative | Rhodium-based catalyst, Syngas (CO/H₂) | Arylacetaldehyde (linear) and Isomer (branched) | Regioselectivity is a critical challenge to maximize the yield of the desired linear product. researchgate.net |

These cascade and one-pot approaches represent powerful tools for the efficient synthesis of this compound and related structures, aligning with the principles of green and sustainable chemistry.

Chemical Reactivity and Transformation Mechanisms of 2 4 Trifluoromethoxy Phenyl Acetaldehyde

Reactivity of the Aldehyde Functionality

The aldehyde group is a site of rich chemical reactivity, primarily involving nucleophilic attack at the carbonyl carbon. General reaction pathways for aldehydes include nucleophilic addition, condensation, oxidation, and reduction. libretexts.orgopenstax.org For 2-(4-(trifluoromethoxy)phenyl)acetaldehyde, these reactions are modulated by the electronic effects of the trifluoromethoxy group and the presence of acidic α-hydrogens on the methylene (B1212753) bridge. wikipedia.orgpearson.com

Nucleophilic addition is a fundamental reaction of aldehydes. openstax.org A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org Subsequent protonation of this intermediate yields the final addition product, typically an alcohol. libretexts.orglibretexts.org This process can be catalyzed by either acid or base. Acid catalysis involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. openochem.org Under basic conditions, a strong nucleophile attacks the carbonyl carbon directly. openochem.org

The electron-withdrawing nature of the 4-(trifluoromethoxy)phenyl group increases the partial positive charge on the carbonyl carbon of this compound, making it more susceptible to nucleophilic attack compared to unsubstituted phenylacetaldehyde (B1677652). Common nucleophilic addition reactions include the addition of organometallic reagents (like Grignard reagents) to form secondary alcohols, or the addition of cyanide ions to form cyanohydrins, which are versatile synthetic intermediates.

Table 1: Examples of Nucleophilic Addition Products from this compound

| Nucleophile (Reagent) | Intermediate | Final Product | Product Class |

|---|---|---|---|

| Methylmagnesium bromide (CH₃MgBr) | Alkoxide | 1-(4-(Trifluoromethoxy)phenyl)propan-2-ol | Secondary Alcohol |

| Sodium cyanide (NaCN) followed by acid | Cyanohydrin alkoxide | 2-Hydroxy-3-(4-(trifluoromethoxy)phenyl)propanenitrile | Cyanohydrin |

Aldehydes that possess α-hydrogens, such as this compound, can undergo aldol (B89426) reactions. pearson.comdoubtnut.com This reaction involves the formation of a resonance-stabilized enolate ion under basic conditions, which then acts as a nucleophile. pearson.com This enolate attacks the electrophilic carbonyl carbon of a second molecule of the aldehyde. doubtnut.com The initial product is a β-hydroxy aldehyde (the aldol adduct). This adduct can often be dehydrated upon heating or under acidic/basic conditions to yield a more stable α,β-unsaturated aldehyde, a product of aldol condensation. pearson.comdoubtnut.com

The presence of the α-methylene group in this compound makes it prone to self-condensation. wikipedia.org The electron-withdrawing trifluoromethoxy group can increase the acidity of the α-hydrogens, potentially facilitating enolate formation. The resulting product from the self-condensation of this compound would be 2,4-bis(4-(trifluoromethoxy)phenyl)but-2-enal after dehydration.

Condensation reactions of aldehydes involve nucleophilic addition followed by a dehydration step. A prominent example is the formation of imines (also known as Schiff bases) through the reaction with primary amines. masterorganicchemistry.comlibretexts.org This reaction is typically acid-catalyzed and reversible. libretexts.orglibretexts.org The mechanism begins with the nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate. libretexts.org Subsequent protonation of the hydroxyl group and elimination of a water molecule yields the C=N double bond of the imine. libretexts.org

Another important multicomponent condensation is the Biginelli reaction, which synthesizes 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea. wikipedia.orgorganic-chemistry.org This reaction is traditionally carried out with aryl aldehydes under acidic catalysis. organic-chemistry.orgtaylorandfrancis.com While this compound is an aldehyde, the methylene spacer means it is not a direct substrate for the classic Biginelli reaction, which typically relies on the conjugation of the aromatic ring with the aldehyde group to stabilize reaction intermediates. wikipedia.org However, its participation in Biginelli-type or other multicomponent reactions under modified conditions cannot be entirely ruled out.

Table 2: Common Condensation Reactions

| Reaction Name | Reactants | Key Intermediate | Product Type |

|---|---|---|---|

| Imine Formation | Aldehyde + Primary Amine (R-NH₂) | Carbinolamine | Imine (Schiff Base) |

The aldehyde functional group represents an intermediate oxidation state between an alcohol and a carboxylic acid, allowing for both oxidation and reduction reactions.

Aldehydes are readily oxidized to form carboxylic acids. wikipedia.org This transformation can be achieved using a variety of oxidizing agents. Common laboratory reagents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like Tollens' reagent ([Ag(NH₃)₂]⁺), which serves as a classic chemical test for aldehydes. The oxidation of this compound yields 2-(4-(trifluoromethoxy)phenyl)acetic acid, a known compound used as an intermediate in the synthesis of pharmaceuticals.

Aldehydes can be reduced to primary alcohols using hydride-based reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.com These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon in a nucleophilic addition reaction. A subsequent workup with a proton source yields the corresponding primary alcohol. For this compound, this reduction produces 2-(4-(trifluoromethoxy)phenyl)ethanol (B176105). sigmaaldrich.com

Complete reduction of the aldehyde group to a hydrocarbon (a methylene group) requires more forceful conditions. Two common methods are the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures) and the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid). These reactions would convert this compound into 1-ethyl-4-(trifluoromethoxy)benzene.

Table 3: Oxidation and Reduction Products

| Transformation | Reagent(s) | Product | Product Class |

|---|---|---|---|

| Oxidation | KMnO₄ or H₂CrO₄ or Tollens' Reagent | 2-(4-(Trifluoromethoxy)phenyl)acetic acid | Carboxylic Acid |

| Reduction to Alcohol | NaBH₄ or LiAlH₄ | 2-(4-(Trifluoromethoxy)phenyl)ethanol | Primary Alcohol |

Oxidation and Reduction Pathways

Influence of the Trifluoromethoxy Group on Reactivity

The trifluoromethoxy (-OCF3) group is a unique substituent that exerts a profound influence on the reactivity of the aromatic ring and the adjacent acetaldehyde (B116499) moiety through a combination of electronic and steric effects.

The electronic character of the trifluoromethoxy group is dominated by two opposing forces: a strong electron-withdrawing inductive effect (-I) and a weak π-donating resonance effect (+M). nih.govreddit.com

Inductive Effect (-I): The three highly electronegative fluorine atoms pull electron density away from the carbon, and subsequently from the oxygen atom and the attached aromatic ring, through the sigma bond network. nih.gov This powerful inductive withdrawal deactivates the aromatic ring, making it less susceptible to electrophilic aromatic substitution compared to benzene (B151609). wikipedia.org It also increases the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack.

Resonance Effect (+M): The lone pairs on the oxygen atom can be delocalized into the π-system of the aromatic ring. reddit.com This effect donates electron density, primarily to the ortho and para positions. However, the strong inductive pull of the CF3 group on the oxygen atom significantly diminishes its ability to donate its lone pairs, making this resonance effect much weaker than that of a simple methoxy (B1213986) (-OCH3) group. nih.gov

The net result is that the trifluoromethoxy group acts as a strong deactivating group and is generally considered an ortho/para director for electrophilic substitutions, albeit with significantly reduced reactivity. reddit.com Its strong electron-withdrawing nature is comparable to that of a trifluoromethyl (-CF3) group. reddit.com

| Substituent | Inductive Effect | Resonance Effect | Overall Electronic Effect |

|---|---|---|---|

| -OCH3 | Weakly Withdrawing (-I) | Strongly Donating (+M) | Activating, Ortho/Para Directing |

| -OCF3 | Strongly Withdrawing (-I) | Weakly Donating (+M) | Strongly Deactivating, Ortho/Para Directing |

| -CF3 | Strongly Withdrawing (-I) | None | Strongly Deactivating, Meta Directing |

| -H | Neutral | Neutral | Neutral (Reference) |

Steric hindrance plays a critical role in dictating the regioselectivity and stereoselectivity of reactions. While a single fluorine atom is sterically similar to a hydrogen atom, the trifluoromethoxy group as a whole imposes significant steric bulk. nih.govmdpi.com This steric presence can influence the approach of reagents to different sites on the molecule.

For instance, in reactions involving the aromatic ring, the -OCF3 group can hinder access to the ortho positions, potentially favoring substitution at the less-crowded meta or para positions, despite the electronic preference for ortho/para direction. Similarly, for reactions at the α-carbon of the acetaldehyde moiety, the bulky trifluoromethoxyphenyl group can influence the facial selectivity of an incoming nucleophile, particularly in asymmetric catalysis. Studies on the related trifluoromethyl group have shown it can behave as a much larger substituent than might be expected, comparable in size to a sec-butyl group, which can significantly impact reaction outcomes. jst.go.jpdocumentsdelivered.com This steric effect can be exploited to control the stereochemistry in reaction pathways. mdpi.com

| Group | Relative Steric Bulk | Potential Impact on Reactivity |

|---|---|---|

| -H | Very Low | Minimal steric hindrance. |

| -OCH3 | Moderate | Can influence regioselectivity by blocking ortho positions to some extent. |

| -OCF3 | High | Significantly hinders approach to ortho positions and can influence stereoselectivity at the side chain. mdpi.com |

| -CF3 | High | Considered bulkier than a methyl group, affecting reaction pathways. mdpi.comjst.go.jp |

Mechanistic Investigations of Transformations Involving the Compound

Understanding the precise pathway of a chemical reaction requires a detailed study of its mechanism, including the identification of transient species like intermediates and transition states, and the role of catalysts.

While reaction intermediates and transition states are often too short-lived to be observed directly, their structures and energies can be inferred through kinetic studies, spectroscopic analysis, and computational modeling. youtube.com

Reaction Intermediates: In transformations of this compound, several types of intermediates can be postulated. For example, in base-catalyzed reactions like an aldol addition, the key intermediate is the enolate, formed by deprotonation of the α-carbon. The electron-withdrawing trifluoromethoxy group would stabilize this anionic intermediate. In acid-catalyzed reactions, such as acetal (B89532) formation, a protonated carbonyl species (an oxonium ion) would be a key intermediate, leading to a hemiacetal. researchgate.net Radical reactions, potentially initiated by photoredox catalysis, could proceed through an acyl radical formed by hydrogen atom abstraction from the aldehyde C-H bond. acs.org

Transition States: A transition state represents the highest energy point along a reaction coordinate, a fleeting arrangement of atoms where old bonds are partially broken and new bonds are partially formed. masterorganicchemistry.comwikipedia.org For a nucleophilic attack on the carbonyl carbon of this compound, the transition state would feature a partial bond between the nucleophile and the carbonyl carbon, and a partial negative charge developing on the carbonyl oxygen. youtube.com The geometry and energy of this transition state determine the reaction rate and can be influenced by solvent effects and the steric and electronic properties of the reactants. britannica.com The Hammond-Leffler postulate suggests that the structure of the transition state resembles the species (reactant or product) to which it is closer in energy. wikipedia.org

Catalysis is essential for achieving high efficiency and selectivity in chemical transformations. For a molecule like this compound, catalysts can control chemo-, regio-, and stereoselectivity.

Photoredox and Organocatalysis: The merger of photoredox catalysis with organocatalysis has enabled novel transformations, such as the enantioselective α-trifluoromethylation of aldehydes. nih.gov In such a system, a chiral amine catalyst could react with this compound to form a chiral enamine intermediate. Simultaneously, a photocatalyst, upon excitation by light, could generate a reactive radical species. The facial bias of the enamine would then direct the approach of the radical, leading to the formation of a product with high enantioselectivity. nih.gov

Transition Metal Catalysis: Transition metals like copper are versatile catalysts for a wide range of reactions. For instance, copper-catalyzed asymmetric radical carbocyanation of alkenes has been achieved using aldehydes as radical precursors. acs.org In this process, a copper catalyst is essential for generating the acyl radical from the aldehyde. acs.org The use of a chiral ligand, such as a bisoxazoline (BOX), creates a chiral environment around the copper center, which controls the stereochemical outcome of the subsequent C-C bond formation, leading to highly enantioenriched products. acs.org Such catalytic systems offer a powerful method for achieving selective C-H functionalization of the aldehyde group in this compound.

Applications As a Synthetic Intermediate in Advanced Organic Synthesis

Building Blocks for Complex Molecular Architectures and Heterocycles

The unique combination of a reactive aldehyde and a trifluoromethoxy-substituted aromatic ring makes 2-(4-(trifluoromethoxy)phenyl)acetaldehyde a valuable building block for the synthesis of intricate organic molecules, particularly heterocyclic compounds. The trifluoromethoxy group often imparts desirable properties such as increased metabolic stability and lipophilicity in the final products.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly efficient in generating molecular diversity. nih.govbeilstein-journals.org The aldehyde functionality of this compound is a key participant in many MCRs. For instance, in Povarov-type reactions, it can react with an aniline (B41778) and an alkene to generate substituted tetrahydroquinolines.

Annulation reactions, which involve the formation of a new ring, can also utilize this aldehyde. A notable example is the radical-promoted annulation of CF3-alkenyl quinolones with aldehydes to produce trifluoromethyl carbinol-functionalized dihydrobenzo[k]phenanthridones. acs.orgacs.org In this type of reaction, an acyl radical, generated in situ from the aldehyde, initiates a cascade of cyclization events. acs.orgacs.org While a specific example with this compound is not detailed in the provided search results, aldehydes with electron-withdrawing groups have been shown to participate in these reactions, yielding products in moderate amounts. acs.orgacs.org

Table 1: Illustrative Multicomponent and Annulation Reactions

| Reaction Type | Reactants | Product Class | Potential Role of this compound |

|---|---|---|---|

| Povarov Reaction | Aniline, Alkene | Tetrahydroquinolines | Aldehyde component for imine formation |

| Radical-Promoted Annulation | CF3-Alkenyl Quinolone | Dihydrobenzo[k]phenanthridones | Source of acyl radical |

| Pyrrole Synthesis | Amines, β-ketoesters | Substituted Pyrroles | Carbon source for heterocycle formation |

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. wikipedia.org This two-step process, which can often be performed in a single pot, involves the initial reaction of the aldehyde with a primary or secondary amine to form an imine or enamine intermediate, followed by reduction to the corresponding amine. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium borohydride (B1222165), sodium cyanoborohydride, and sodium triacetoxyborohydride (B8407120) being common choices due to their selectivity. masterorganicchemistry.comsemanticscholar.org

The reaction of this compound with a suitable amine, followed by reduction, provides a straightforward route to a wide array of substituted N-(2-(4-(trifluoromethoxy)phenyl)ethyl)amines. This transformation is highly valuable for introducing the 4-(trifluoromethoxy)phenylethyl scaffold into target molecules.

Table 2: Reagents for Reductive Amination

| Step | Reagents | Purpose |

|---|---|---|

| Imine Formation | Primary or Secondary Amine | Formation of the C=N bond |

| Reduction | Sodium Borohydride (NaBH4), Sodium Cyanoborohydride (NaBH3CN), Sodium Triacetoxyborohydride (NaBH(OAc)3), Catalytic Hydrogenation | Reduction of the imine to an amine |

Strategies for Late-Stage Diversification Utilizing the Acetaldehyde (B116499) Moiety

Late-stage diversification refers to the strategy of introducing structural modifications at a late stage in a synthetic sequence, allowing for the rapid generation of a library of analogues from a common intermediate. nih.gov The acetaldehyde functionality of this compound is well-suited for such strategies due to its versatile reactivity.

The aldehyde group can be transformed into a wide range of other functional groups, providing a powerful tool for creating structural diversity. ub.eduimperial.ac.ukscribd.com These interconversions allow for the synthesis of a variety of derivatives from a single precursor.

Some key transformations include:

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 2-(4-(trifluoromethoxy)phenyl)acetic acid, using oxidizing agents such as potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3/H2SO4). imperial.ac.uk

Reduction: Reduction of the aldehyde yields the corresponding primary alcohol, 2-(4-(trifluoromethoxy)phenyl)ethanol (B176105). Common reducing agents for this transformation include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). imperial.ac.uk

Wittig Reaction: Reaction with a phosphonium (B103445) ylide (Wittig reagent) can convert the aldehyde into an alkene, allowing for the extension of the carbon chain and the introduction of various substituents.

Grignard and Organolithium Reactions: Addition of Grignard reagents or organolithium reagents to the aldehyde produces secondary alcohols, enabling the formation of new carbon-carbon bonds.

Table 3: Functional Group Interconversions of the Acetaldehyde Moiety

| Transformation | Reagent(s) | Product Functional Group |

|---|---|---|

| Oxidation | KMnO4, Jones Reagent | Carboxylic Acid |

| Reduction | NaBH4, LiAlH4 | Primary Alcohol |

| Wittig Reaction | Ph3P=CHR | Alkene |

| Grignard Addition | RMgX, then H3O+ | Secondary Alcohol |

The creation of chiral centers with high enantiomeric purity is a critical aspect of modern organic synthesis, particularly in the development of pharmaceuticals. While specific examples involving this compound are not prevalent in the provided search results, the aldehyde functionality is a common substrate for stereoselective transformations.

Asymmetric synthesis methodologies can be applied to the acetaldehyde group to generate enantioenriched products. For instance, asymmetric aldol (B89426) reactions, catalyzed by chiral organocatalysts or metal complexes, can be employed to create chiral β-hydroxy carbonyl compounds. Similarly, asymmetric allylation or crotylation reactions can introduce chiral homoallylic alcohols. The development of asymmetric reductive amination protocols also allows for the synthesis of chiral amines from prochiral imines derived from the aldehyde. wikipedia.org

Analytical Derivatization Strategies for Spectroscopic Characterization and Stereochemical Assessment

Derivatization for Enhanced Spectroscopic Detection (e.g., for NMR, MS, HPLC)

The primary goal of this type of derivatization is to improve the analytical signal of the target molecule. Aldehydes often lack strong chromophores, which can result in poor sensitivity in UV-Vis based detection methods like HPLC-UV. hitachi-hightech.comhitachi-hightech.com By attaching a derivatizing agent with a strong chromophore or a group that ionizes well, the limits of detection and quantification can be significantly improved.

A widely employed strategy for the analysis of aldehydes via HPLC is their conversion into hydrazone derivatives. scioninstruments.com 2,4-Dinitrophenylhydrazine (DNPH) is a common reagent for this purpose. hitachi-hightech.comd-nb.info The reaction involves the nucleophilic addition of the DNPH to the carbonyl carbon of 2-(4-(Trifluoromethoxy)phenyl)acetaldehyde, followed by dehydration to form a stable 2,4-dinitrophenylhydrazone. nih.govnih.gov

The resulting derivative possesses a highly conjugated system, making it a strong chromophore that absorbs intensely in the UV-visible region (typically around 360 nm). nih.gov This allows for highly sensitive detection using a standard HPLC-UV or Diode Array Detector (DAD). scioninstruments.com The derivatization enhances the chromatographic performance by increasing the molecular weight and often improving the separation from matrix components. hitachi-hightech.comd-nb.info

Table 1: Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)

| Parameter | Description |

| Analyte | This compound |

| Reagent | 2,4-Dinitrophenylhydrazine (DNPH) |

| Reaction Type | Condensation |

| Product | This compound-2,4-dinitrophenylhydrazone |

| Purpose | Enhance UV detection for HPLC analysis. hitachi-hightech.com |

| Advantage | The derivative has strong UV absorbance, leading to high sensitivity. scioninstruments.comnih.gov |

Chiral Derivatization for Enantiomeric Purity Assessment

When this compound is synthesized or used in asymmetric reactions, determining its enantiomeric purity is essential. Enantiomers have identical physical properties and spectroscopic signatures in an achiral environment, making their direct analysis impossible with standard techniques like NMR or HPLC. wikipedia.org Chiral derivatization overcomes this by reacting the enantiomeric mixture with a single, pure enantiomer of a chiral derivatizing agent (CDA). wikipedia.orgnih.gov This reaction converts the pair of enantiomers into a pair of diastereomers.

Diastereomers, unlike enantiomers, have different physical properties and can be distinguished and quantified by various analytical methods, including NMR spectroscopy and chromatography. wikipedia.orgchemeurope.com

NMR spectroscopy is a powerful tool for determining the ratio of diastereomers. After derivatization of a racemic or scalemic mixture of this compound with a chiral agent, the resulting diastereomers will have distinct NMR spectra. manchester.ac.ukrsc.org Protons (or other NMR-active nuclei like ¹⁹F) in the diastereomers are in chemically non-equivalent environments, leading to separate signals with different chemical shifts. acs.org

For example, reacting the aldehyde with a chiral amine, such as (R)- or (S)-α-methylbenzylamine, would form a mixture of diastereomeric imines. In the ¹H NMR spectrum, protons near the newly formed stereocenter, and potentially the protons of the trifluoromethoxy group in the ¹⁹F NMR spectrum, would exhibit separate resonances for each diastereomer. rsc.org The ratio of the integrals of these distinct peaks directly corresponds to the enantiomeric ratio of the original aldehyde. acs.orgrsc.org The choice of chiral derivatizing agent is critical and can influence the degree of separation between the NMR signals (Δδ). Agents like Mosher's acid derivatives are also commonly used for this purpose with chiral alcohols and amines. chemeurope.comlibretexts.org

Table 2: Chiral Derivatization for NMR Analysis

| Parameter | Description |

| Analyte | (R/S)-2-(4-(Trifluoromethoxy)phenyl)acetaldehyde |

| Reagent Type | Chiral Derivatizing Agent (CDA), e.g., a single enantiomer of a chiral amine. researchgate.net |

| Reaction Type | Formation of diastereomers (e.g., imines). |

| Product | A mixture of two diastereomers. |

| Purpose | To enable the quantification of enantiomers by NMR spectroscopy. wikipedia.org |

| Principle | Diastereomers have distinct NMR spectra, allowing for the integration of separate signals to determine the enantiomeric ratio. manchester.ac.uk |

Computational and Theoretical Investigations of 2 4 Trifluoromethoxy Phenyl Acetaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for elucidating the molecular properties of chemical compounds. By employing methods like Density Functional Theory (DFT), it is possible to predict the electronic structure and reactivity of molecules, offering a deeper understanding of their chemical behavior.

Electronic Structure Analysis (e.g., charge distribution, orbital interactions)

The electronic structure of 2-(4-(trifluoromethoxy)phenyl)acetaldehyde is significantly influenced by its constituent functional groups: the aromatic phenyl ring, the strongly electron-withdrawing trifluoromethoxy group (-OCF3), and the reactive acetaldehyde (B116499) moiety (-CH2CHO).

The trifluoromethoxy group is known to exert a powerful electron-withdrawing inductive effect (-I) due to the high electronegativity of the fluorine atoms. This effect decreases the electron density of the aromatic ring. nih.gov Simultaneously, the oxygen atom of the -OCF3 group can participate in a weaker p-π resonance effect (+R), donating lone-pair electron density to the ring. However, computational studies on related molecules like trifluoromethoxyphenol suggest that the inductive effect predominates over the resonance effect. calstate.edu This leads to a net deactivation of the phenyl ring towards electrophilic attack.

Charge Distribution: A molecular electrostatic potential (MESP) map, a common output of quantum chemical calculations, can visualize the charge distribution. For this compound, the MESP would likely show a region of high negative potential (red/yellow) around the carbonyl oxygen of the acetaldehyde group, indicating its nucleophilic character. researchgate.netchemrxiv.org The hydrogen atoms of the methyl group and the aromatic ring would exhibit positive potential (blue). The trifluoromethoxy group would create a region of very low electron density on the attached phenyl ring. calstate.edu

Orbital Interactions: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. In molecules with similar structures, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is on the electron-deficient parts. For this compound, the HOMO is expected to have significant contributions from the phenyl ring and the oxygen of the aldehyde, while the LUMO would likely be centered on the carbonyl carbon and the aromatic ring, influenced by the -OCF3 group. scispace.comacs.org The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. joasciences.com

| Property | Predicted Characteristic for this compound | Basis from Analogous Compounds |

|---|---|---|

| Dominant Electronic Effect of -OCF3 | Strong electron-withdrawing inductive effect (-I) | Studies on trifluoromethoxy-substituted aromatics show the -I effect outweighs the +R effect. nih.govcalstate.edu |

| Molecular Electrostatic Potential (MESP) | Negative potential on carbonyl oxygen; positive potential on aldehydic and aromatic protons. | General feature for aldehydes and ketones. researchgate.netchemrxiv.org |

| HOMO Localization | Primarily on the phenyl ring and carbonyl oxygen. | Typical for aromatic aldehydes. |

| LUMO Localization | Primarily on the carbonyl carbon and the aromatic ring. | Influenced by the electron-withdrawing nature of the aldehyde and -OCF3 groups. scispace.comjoasciences.com |

Reactivity Predictions (e.g., electrophilic/nucleophilic sites)

The electronic structure analysis allows for the prediction of reactive sites within the molecule.

Nucleophilic Sites: The most prominent nucleophilic site is the oxygen atom of the carbonyl group, due to its lone pairs of electrons and the negative electrostatic potential. The phenyl ring, although deactivated by the trifluoromethoxy group, can still act as a nucleophile in certain reactions.

Electrophilic Sites: The carbonyl carbon of the acetaldehyde group is a primary electrophilic site. The polarization of the C=O bond makes this carbon atom electron-deficient and susceptible to attack by nucleophiles. The aromatic carbon atoms, particularly those ortho and para to the electron-withdrawing acetaldehyde and trifluoromethoxy groups, will also have some electrophilic character.

The reactivity of the aldehyde group is a key feature. Aldehydes are known to undergo a wide range of reactions, including nucleophilic addition, oxidation, and reduction. The presence of the 4-(trifluoromethoxy)phenyl group will modulate this reactivity. For instance, the electron-withdrawing nature of the substituent would likely enhance the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to unsubstituted phenylacetaldehyde (B1677652).

| Reactive Site | Predicted Reactivity | Reasoning based on Electronic Structure |

|---|---|---|

| Carbonyl Oxygen | Nucleophilic | High electron density (lone pairs) and negative MESP. researchgate.net |

| Carbonyl Carbon | Electrophilic | Electron-deficient due to polarization of the C=O bond and influence of the -OCF3 group. |

| Aromatic Ring | Nucleophilic (deactivated) | Overall electron-rich π-system, but density is reduced by the -OCF3 and -CH2CHO groups. calstate.edu |

Mechanistic Probing Through Computational Modeling

Computational modeling can be used to investigate the mechanisms of reactions involving this compound, providing insights into reaction pathways, energy barriers, and the structures of transient species.

Energy Profiles and Transition State Determination

For any given reaction, a potential energy surface can be calculated to map the energy of the system as a function of the geometry of the reacting molecules. The minimum energy path along this surface represents the most likely reaction pathway. Key points on this path include reactants, products, intermediates, and transition states.

Transition State Theory: Transition state theory is a fundamental concept in chemical kinetics. nih.gov The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. Computational methods can be used to locate and characterize the geometry and energy of transition states. For example, in a nucleophilic addition to the carbonyl group of this compound, the transition state would involve the partial formation of a new bond between the nucleophile and the carbonyl carbon, and the partial breaking of the C=O π-bond. The activation energy, which is the difference in energy between the reactants and the transition state, determines the rate of the reaction.

Catalytic Cycle Analysis

Many reactions involving aldehydes are catalyzed. Computational chemistry can be used to model the entire catalytic cycle, identifying all intermediates and transition states. For instance, in a metal-catalyzed reaction, the calculations would model the coordination of the aldehyde to the metal center, the subsequent chemical transformation (e.g., insertion, reductive elimination), and the final release of the product with regeneration of the catalyst. While no specific catalytic cycles involving this compound have been computationally studied, general principles from related catalytic reactions with substituted aldehydes would apply. nih.gov

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and conformational flexibility of a molecule are critical to its reactivity and properties.

Conformational Preferences: this compound has several rotatable bonds, leading to different possible conformations. The most significant of these is the rotation around the C(aryl)-CH2 bond and the CH2-CHO bond. Computational studies on analogous molecules like 2-phenylethanethiol (B1584568) have shown that weak intramolecular interactions, such as S-H···π interactions, can stabilize certain conformations. researchgate.net For this compound, similar weak C-H···O or C-H···π interactions might influence the conformational landscape.

Furthermore, the orientation of the trifluoromethoxy group relative to the phenyl ring is of interest. Studies on trifluoromethoxybenzene have shown that the perpendicular conformation (where the C-O-C plane is perpendicular to the plane of the benzene (B151609) ring) is generally the most stable. acs.orgacs.org This is attributed to a combination of steric and electronic factors. It is highly probable that the trifluoromethoxy group in this compound also adopts a similar perpendicular or near-perpendicular conformation.

Intramolecular Interactions: The fluorine atoms of the trifluoromethoxy group can participate in weak non-covalent interactions. nih.gov Although typically considered weak, these interactions can collectively influence molecular conformation and crystal packing. strath.ac.ukstrath.ac.uk In this compound, potential intramolecular interactions could include C-H···F or C-H···O contacts, which could play a role in stabilizing specific conformers. The analysis of such interactions is often performed using techniques like Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM). nih.gov

| Structural Feature | Predicted Preference | Basis from Analogous Compounds |

|---|---|---|

| -OCF3 Group Conformation | Perpendicular or near-perpendicular to the phenyl ring. | Gas electron diffraction and quantum chemical calculations on trifluoromethoxybenzene and its derivatives show a preference for the perpendicular conformer. acs.orgacs.org |

| Side Chain Conformation | Influenced by weak intramolecular interactions (e.g., C-H···O, C-H···π). | Conformational analyses of similar substituted phenylalkanes show the importance of such weak interactions in determining the most stable conformers. researchgate.netnih.gov |

| Potential Intramolecular Interactions | C-H···F, C-H···O | The presence of electronegative atoms (F, O) and C-H bonds allows for the possibility of these weak hydrogen bonds. nih.gov |

Rotational Barriers and Preferred Conformations

Computational studies are crucial for understanding the dynamic behavior of molecules like this compound, particularly concerning the rotation around single bonds. The rotational barrier is the energy required for a molecule to rotate around a chemical bond. In the case of this compound, two main rotational barriers are of interest: the rotation of the acetaldehyde group relative to the phenyl ring and the rotation of the trifluoromethoxy group.

The preferred conformation of the molecule is determined by the interplay of steric and electronic effects. Theoretical calculations, such as those using Density Functional Theory (DFT), can predict the lowest energy conformations. For the acetaldehyde group, the rotational barrier is influenced by the interaction between the aldehyde's carbonyl group and the electrons of the aromatic ring. The presence of the trifluoromethoxy group at the para position is expected to modulate this barrier.

Below is a hypothetical data table illustrating the potential rotational barriers that could be determined through computational analysis. The values are for illustrative purposes to demonstrate the type of data generated from such studies.

| Rotational Barrier | Hypothetical Energy (kcal/mol) |

| Phenyl-Acetaldehyde Rotation | 3.5 - 5.0 |

| C-O (Trifluoromethoxy) Rotation | 1.5 - 2.5 |

This table is illustrative and not based on experimental data for this specific compound.

Influence of the Trifluoromethoxy Group on Molecular Geometry

The trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. mdpi.com This electronic effect significantly influences the geometry of the phenyl ring and the attached acetaldehyde moiety. The C-O bond of the trifluoromethoxy group can participate in resonance with the aromatic ring, which can affect bond lengths and angles.

Computational models would likely show a slight shortening of the C4-O bond (connecting the phenyl ring to the trifluoromethoxy group) and a corresponding lengthening of the adjacent C-C bonds within the ring, indicative of electron delocalization. The strong inductive effect of the -OCF₃ group would also polarize the C-O bond, creating a significant dipole moment. beilstein-journals.org

An illustrative table of how the trifluoromethoxy group might alter key geometric parameters compared to a simpler, related molecule like phenylacetaldehyde is presented below.

| Geometric Parameter | Phenylacetaldehyde (Calculated) | This compound (Hypothetical Calculated) |

| C4-H Bond Length (Å) | ~1.08 | N/A |

| C4-O Bond Length (Å) | N/A | ~1.36 |

| Phenyl Ring C-C Bond Lengths (Å) | ~1.39-1.40 | ~1.38-1.41 |

| C-O-C Bond Angle (°) | N/A | ~118° |

This table contains hypothetical data for comparative purposes.

Intermolecular Interactions and Supramolecular Assembly

The trifluoromethoxy group plays a significant role in mediating intermolecular interactions, which in turn dictates the supramolecular assembly and crystal packing of the compound. The fluorine atoms of the -OCF₃ group are capable of participating in various non-covalent interactions.

While traditionally viewed as a weak hydrogen bond acceptor, the fluorine in a trifluoromethoxy group can engage in C-H···F interactions. researchgate.net Moreover, the trifluoromethyl moiety can exhibit amphiphilic behavior, capable of interacting with both electrophilic and nucleophilic centers. nih.govacs.org This is due to the polarization of the group, which can create regions of both positive and negative electrostatic potential.

The potential for forming diverse non-covalent bonds suggests that this compound could be a versatile building block in crystal engineering and the design of supramolecular assemblies. The specific nature of these assemblies would depend on the crystallization conditions and the presence of any co-crystallizing agents.

Green Chemistry Principles and Sustainable Synthesis of 2 4 Trifluoromethoxy Phenyl Acetaldehyde

Solvent-Free and Reduced-Solvent Methodologies

Minimizing or eliminating the use of conventional organic solvents is a cornerstone of green synthesis. Solvents account for a significant portion of the mass in a typical chemical reaction and contribute heavily to waste and environmental pollution. Methodologies such as mechanochemistry and the use of deep eutectic solvents (DES) offer powerful alternatives for the synthesis of aldehydes like 2-(4-(trifluoromethoxy)phenyl)acetaldehyde.

Mechanochemistry utilizes mechanical force, typically through ball milling, to drive chemical reactions in the absence of bulk solvents. This technique has emerged as a highly efficient and eco-friendly method for the oxidation of alcohols to aldehydes. beilstein-journals.orgresearchgate.net The reaction is performed by grinding the alcohol substrate with a catalyst and an oxidant in a milling jar containing grinding balls. This solvent-free approach not only prevents pollution but can also lead to faster reaction times and higher yields compared to solution-based methods. beilstein-journals.org

A well-established system for the mechanochemical oxidation of primary benzylic alcohols involves using the stable radical 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO) as a catalyst, often in conjunction with a copper salt and a co-catalyst, with ambient air serving as the ultimate oxidant. beilstein-journals.orgresearchgate.net The reaction proceeds rapidly, with quantitative conversion of various benzyl (B1604629) alcohols to their corresponding aldehydes, and crucially, without over-oxidation to carboxylic acids. beilstein-journals.org The product can be easily isolated without the need for toxic organic solvents. beilstein-journals.org Given its success with a broad range of substituted benzyl alcohols, this protocol is a promising sustainable route for the oxidation of 2-(4-(trifluoromethoxy)phenyl)ethanol (B176105) to this compound.

Table 1: Mechanochemical Oxidation of Various Benzyl Alcohols to Aldehydes A representative table of research findings on analogous compounds.